5-(乙氧羰基)噻吩-2-羧酸

描述

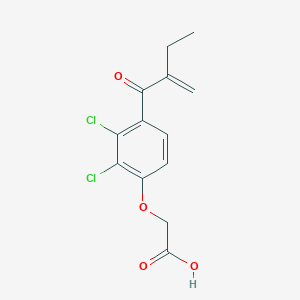

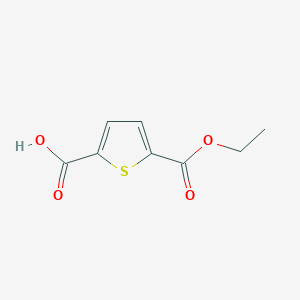

The compound 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science. The ethoxycarbonyl group attached to the thiophene ring influences the electronic properties of the molecule and can be involved in various chemical reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a one-step synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates was reported, which involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds using sodium ethoxide in refluxing ethanol . Another study described the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their reactivity and physical properties. In the case of 5-bromothiophene-2-carboxylic acid derivatives, density functional theory (DFT) calculations were used to study their structural and electronic properties. The analysis of frontier molecular orbitals and reactivity descriptors revealed that certain compounds in the series were more reactive, while others were more stable .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, the treatment of certain naphtho and benzo derivatives with benzenesulfonyl chloride in an alkaline medium resulted in a second-order Beckmann rearrangement, producing furan and pyrrole carboxylic acids . Additionally, the synthesis of novel supramolecular liquid-crystalline complexes was achieved starting from decyl-substituted thiophene carboxylic acids, demonstrating the versatility of thiophene derivatives in forming complex structures through intermolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of an electron-releasing group on the benzene ring of certain dihydro-cycloheptapyrazolediones resulted in a bathochromic shift in acid solution, indicating changes in absorption properties . The spasmolytic activity of a series of thiophene-based derivatives was also evaluated, with some compounds exhibiting potent effects, highlighting the potential of thiophene derivatives in pharmacological applications .

科研应用

有机合成和化学性质

- 噻吩衍生物的再循环:一项研究表明了噻吩羧酸与氰乙酸衍生物的再循环反应,导致复杂的噻吩氨衍生物(Shipilovskikh & Rubtsov, 2020)的形成。这突显了噻吩基化合物的反应性和合成新型噻吩衍生物的潜力。

- 分子内环化:对亚胺呋喃化学的研究揭示了噻吩衍生物的合成和分子内环化,强调了5-(乙氧羰基)噻吩-2-羧酸在创建融合杂环系统(Shipilovskikh, Rubtsov, & Zalesov, 2009)中的实用性。

材料科学和电化学

- 电致变色材料:一项关于噻吩-3-羧酸衍生物的合成和电致变色性能的研究展示了噻吩衍生物在光电应用中的潜力,突出它们在可调光学性能材料开发中的相关性(Li et al., 2020)。

催化

- 磺化石墨烯氧化物催化剂:研究表明,磺化石墨烯氧化物作为将5-(羟甲基)-2-呋喃醛转化为生物燃料的催化剂,噻吩羧酸衍生物可能在催化剂的合成或稳定中发挥作用,展示了噻吩化学与可持续能源解决方案的交汇(Antunes et al., 2014)。

生物应用

- 抗菌和抗氧化活性:一项关于通过环丙烷化合成木脂素共轭物的研究,涉及噻吩-2-酰基衍生物,突出了这些化合物在抗菌、抗真菌和抗氧化活性方面的优异表现,暗示了噻吩羧酸衍生物在制药应用中的潜力(Raghavendra et al., 2016)。

性质

IUPAC Name |

5-ethoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVNYGKUJXZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570319 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

CAS RN |

156910-49-5 | |

| Record name | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)